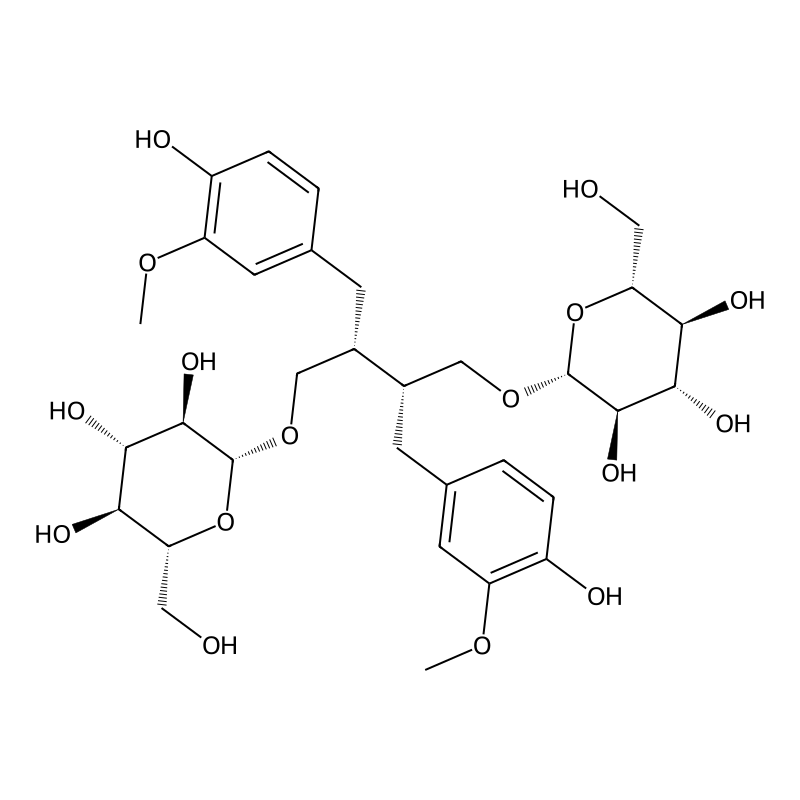

Secoisolariciresinol diglucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

SDG as an Antioxidant

- Extensive research suggests SDG possesses strong antioxidant properties. Studies have shown it can scavenge free radicals and reduce oxidative stress in cells []. This antioxidant activity might contribute to its potential health benefits in various diseases associated with oxidative stress, such as cardiovascular disease and certain cancers [, ].

SDG and its Role in Chronic Disease Prevention

- Scientific studies investigate the potential of SDG for preventing chronic diseases. Research suggests SDG may play a role in reducing the risk of:

- Cardiovascular diseases: Studies indicate SDG's antioxidant and anti-inflammatory properties might be beneficial for heart health [].

- Diabetes: Some research suggests SDG may improve insulin sensitivity and blood sugar control [].

- Cancers: Studies explore SDG's potential to inhibit the growth and spread of certain cancer cells, although more research is needed to understand its mechanisms [].

Important Note

While these studies show promise, more clinical trials are necessary to confirm SDG's effectiveness in preventing and treating chronic diseases in humans.

SDG and Brain Health

- Emerging research explores the potential neuroprotective effects of SDG. Studies suggest it may protect the blood-brain barrier and reduce inflammation in the brain, which could be beneficial for neurodegenerative diseases like Alzheimer's []. However, this is a relatively new area of research, and further investigation is needed.

Secoisolariciresinol diglucoside is a lignan compound predominantly found in flaxseed, as well as in sunflower, sesame, and pumpkin seeds. It is recognized for its antioxidant properties and is classified as a phytoestrogen. This compound serves as a precursor to mammalian lignans, which are formed in the colon from dietary sources. In food products, secoisolariciresinol diglucoside can be present in commercial breads that include flaxseed as an ingredient .

The mechanism of action of SDG is still under investigation, but several potential pathways have been proposed. Due to its structural similarities to estrogen, SDG may exert weak estrogenic effects []. Additionally, SDG's antioxidant properties might contribute to its health benefits by scavenging free radicals and reducing oxidative stress []. Furthermore, SDG may modulate inflammatory responses and protect against neurodegenerative diseases [].

The biosynthesis of secoisolariciresinol diglucoside begins with pinoresinol, which is reduced through specific enzymatic pathways involving pinoresinol/lariciresinol reductases, leading to the formation of secoisolariciresinol .

Secoisolariciresinol diglucoside exhibits notable biological activities, including:

- Antioxidant Effects: It has been shown to counter oxidative stress in various biological systems, including human colonic epithelial tissue and heart cells exposed to iron overload.

- Cancer Growth Inhibition: In animal studies, it has demonstrated the ability to slow the growth of human breast cancer cells in mice.

- Cardiovascular Benefits: In rabbits, it has been linked to reduced hypercholesterolemic atherosclerosis and improved lipid profiles by decreasing serum cholesterol and increasing high-density lipoprotein cholesterol .

The extraction and synthesis of secoisolariciresinol diglucoside can be performed using several methods:

- Alkaline Hydrolysis: This method involves extracting flaxseed hulls with a water/acetone mixture followed by alkaline hydrolysis to yield high-purity secoisolariciresinol diglucoside.

- Direct Extraction: A recent study employed alcoholic ammonium hydroxide for direct hydrolysis and extraction from flaxseed hulls in a one-pot reaction setup, optimizing conditions such as reagent concentration and extraction time .

Secoisolariciresinol diglucoside has various applications:

- Nutraceuticals: Due to its health benefits, it is often included in dietary supplements aimed at enhancing cardiovascular health and reducing cancer risk.

- Food Industry: It is utilized as a functional ingredient in health-focused food products, particularly those containing flaxseed.

- Research: It serves as a model compound in studies investigating lignan metabolism and its health implications .

Research on interaction studies indicates that secoisolariciresinol diglucoside may interact with various metabolic pathways. For instance, it is metabolized by intestinal microflora into enterolactone, which can exert additional biological effects. Studies have suggested that high intake levels may correlate with both positive and negative outcomes in different contexts, such as cancer prognosis and cardiovascular health .

Secoisolariciresinol diglucoside shares structural similarities with other lignans but possesses unique characteristics that differentiate it from them. Below are some similar compounds:

| Compound Name | Source | Key Features |

|---|---|---|

| Pinoresinol | Various plants | Precursor to secoisolariciresinol diglucoside |

| Lariciresinol | Various plants | Intermediate in lignan biosynthesis |

| Matairesinol | Flaxseed | Forms through enzymatic conversion of secoisolariciresinol |

| Enterolactone | Metabolite of SDG | Bioactive compound derived from SDG |

Secoisolariciresinol diglucoside is unique due to its glycosylated form, which enhances its stability and bioavailability compared to its aglycone counterparts like secoisolariciresinol. Additionally, its specific metabolic pathways lead to distinct health benefits not observed with all lignans .

Secoisolariciresinol diglucoside (SDG) was first isolated from defatted flaxseed (Linum usitatissimum) meal in 1956 by Bakke and Klosterman, who identified its polymeric structure through alkaline hydrolysis. Early studies focused on characterizing its unique chemical composition, including the presence of hydroxymethyl glutaric acid (HMGA) and phenolic compounds like ferulic acid glucoside. By the 1970s, SDG gained attention when Axelson et al. discovered its role as a precursor to mammalian lignans, enterodiol and enterolactone, which are formed via gut microbiota metabolism. Flaxseed emerged as the richest known source of SDG, containing 9–30 mg/g—up to 800 times higher than other plants.

Significance in Phytochemistry and Plant Secondary Metabolism

SDG belongs to the dibenzylbutane class of lignans, which are phenylpropanoid-derived secondary metabolites. These compounds contribute to plant defense mechanisms, including resistance to microbial pathogens and environmental stressors. In flaxseed, SDG accumulates predominantly in the seed coat, where it exists as an oligomeric complex ester-linked with HMGA and hydroxycinnamic acids. This macromolecular structure (molecular weight ~4,000 Da) enhances stability and facilitates storage in plant tissues. SDG’s biosynthesis involves phenylalanine-derived coniferyl alcohol, dirigent protein-mediated stereospecific coupling, and glycosylation by uridine diphosphate (UDP)-dependent glucosyltransferases.

Table 1: SDG Content in Select Plant Species

| Plant Species | SDG Content (mg/g dry weight) | Primary Lignan Components |

|---|---|---|

| Linum usitatissimum | 9–30 | SDG (>95%), matairesinol, pinoresinol |

| Sesamum indicum | 0.29–0.48 | Pinoresinol, sesamin |

| Brassica napus | 0.02–0.05 | Lariciresinol, secoisolariciresinol |

Nomenclature and Taxonomic Classification

The IUPAC name for SDG is (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediyl bis-β-D-glucopyranoside, reflecting its stereospecific (R,R) configuration and diglucosylated structure. Its molecular formula is C32H46O16, with a molar mass of 686.7 g/mol. Taxonomically, SDG is primarily associated with Linum usitatissimum (family Linaceae), though trace amounts occur in Sesamum indicum and Helianthus annuus. The genus Linum comprises over 300 species, but commercial SDG extraction focuses on L. usitatissimum due to its high lignan yield.

Biosynthesis and Structural Characteristics

Biochemical Pathways in SDG Synthesis

SDG biosynthesis begins with the phenylpropanoid pathway, where phenylalanine is converted to coniferyl alcohol via cinnamic acid intermediates. Dirigent proteins (DIRs) mediate the stereospecific coupling of two coniferyl alcohol molecules to form (+)-pinoresinol, which is subsequently reduced to (+)-secoisolariciresinol by pinoresinol-lariciresinol reductase (PLR). Glycosylation at the C-4 and C-4′ positions by UGT74S1, a uridine glucosyltransferase, yields SDG. This enzyme’s activity is spatially regulated, with expression peaks during seed coat development.

Molecular Architecture and Stereochemical Properties

SDG’s structure comprises two secoisolariciresinol aglycones linked via β-1,4-glycosidic bonds to glucose moieties. The stereochemistry of the C-8 and C-8′ positions (both R-configurations) is critical for its biological activity, influencing interactions with estrogen receptors and antioxidant capacity. Nuclear magnetic resonance (NMR) studies confirm that the glucopyranosyl groups adopt a 4C1 chair conformation, stabilizing the molecule in aqueous environments.

Metabolic Fate and Bioactivity

Enterolignan Formation and Pharmacokinetics

Upon ingestion, SDG is hydrolyzed by gut microbiota to secoisolariciresinol, which is further metabolized to enterodiol and enterolactone. Pharmacokinetic studies in humans demonstrate rapid absorption of secoisolariciresinol (peak serum concentration at 5–7 hours), followed by sequential conversion to enterodiol (t1/2 = 9.4 hours) and enterolactone (t1/2 = 13.2 hours). Enterolignans exhibit weak estrogenic activity, competing with 17β-estradiol for binding to estrogen receptor-α.

Antioxidant Mechanisms

SDG scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups, inhibiting lipid peroxidation and DNA damage. In vitro studies show dose-dependent reductions in H2O2-induced oxidative stress in colonic epithelial cells, with 50 μM SDG decreasing comet tail length by 62%. The ortho-methoxy groups enhance radical stabilization, contributing to a redox potential of −320 mV.

Industrial and Research Applications

Extraction and Purification Techniques

SDG is extracted from defatted flaxseed using polar solvents like ethanol-water mixtures, followed by alkaline hydrolysis to liberate SDG from HMGA-linked polymers. Advanced methods include supercritical CO2 extraction and affinity chromatography, achieving purities >95%. Industrial yields average 3% from flaxseed meal, though cultivar selection and growth conditions influence output.

Synthetic Biology and Metabolic Engineering

Heterologous expression of UGT74S1 in Saccharomyces cerevisiae enables de novo SDG synthesis, with titers reaching 12 mg/L in optimized bioreactors. CRISPR-Cas9 editing of Linum species has increased SDG accumulation by 40% through overexpression of DIR5 and PLR1 genes.

Secoisolariciresinol diglucoside exhibits a highly restricted distribution within the plant kingdom, with the Linaceae family representing its primary natural reservoir [1] [2] [3]. Among the vast diversity of plant species, flaxseed (Linum usitatissimum) stands as the overwhelmingly dominant source, containing concentrations that exceed those found in any other known plant species by several orders of magnitude [4] [3] [5].

The biosynthesis of secoisolariciresinol diglucoside involves a complex enzymatic pathway unique to specific plant families [2] [6]. This compound represents the glycosylated form of secoisolariciresinol, where two glucose molecules are attached at the C-9 and C-9′ hydroxyl positions through the action of uridine diphosphate glycosyltransferases, particularly the enzyme UGT74S1 [6] [7]. The specificity of this biosynthetic machinery largely explains the concentrated occurrence of secoisolariciresinol diglucoside within the Linaceae family.

Lignans as a broader class demonstrate widespread distribution across more than 70 plant families [8] [9], including Lauraceae, Annonaceae, Orchidaceae, Berberidaceae, and Schisandraceae [8]. However, secoisolariciresinol diglucoside specifically shows markedly limited phylogenetic distribution, with meaningful concentrations detected primarily in Linum species [2] [4] [5].

Research utilizing advanced analytical techniques has identified trace amounts of secoisolariciresinol (the aglycone form) in selected plant families beyond Linaceae [10] [11]. The Cucurbitaceae family, particularly pumpkin seeds (Cucurbita pepo), contains detectable levels of secoisolariciresinol, though predominantly in non-glycosylated form [12] [11] [13]. Similarly, the Pedaliaceae family (sesame seeds) and Compositae family (sunflower seeds) contain minimal quantities of secoisolariciresinol relative to their total lignan content [14] [10].

Concentration in Flaxseed (Linum usitatissimum)

Flaxseed demonstrates exceptional concentrations of secoisolariciresinol diglucoside, establishing it as the richest known dietary source of this compound [2] [4] [3] [5]. Comprehensive analytical studies reveal substantial variation in secoisolariciresinol diglucoside content among flaxseed varieties, geographical origins, and cultivation conditions.

Varietal Differences

Extensive cultivar studies demonstrate significant genetic variation in secoisolariciresinol diglucoside accumulation. Research examining 29 flaxseed cultivars reported concentrations ranging from 6.1 to 13.3 mg/g dry weight in whole seeds [15] [16]. Swedish origin flax varieties exhibited elevated concentrations, with 27 different cultivars showing secoisolariciresinol diglucoside content ranging from 14.1 to 25.9 mg/g [17] [18].

High-performing cultivars demonstrate remarkable consistency in their capacity for secoisolariciresinol diglucoside biosynthesis. The Barbara cultivar consistently produced concentrations between 20.88 and 21.85 mg/g across multiple growing locations and seasons [18]. Similarly, the Oliver cultivar maintained elevated concentrations ranging from 19.50 to 21.55 mg/g [18]. These findings underscore the significant genetic component influencing secoisolariciresinol diglucoside accumulation in flaxseed.

Developmental Patterns

The temporal accumulation of secoisolariciresinol diglucoside during flaxseed development follows distinct biosynthetic patterns [4]. Research monitoring developing flaxseeds revealed that secoisolariciresinol diglucoside becomes detectable at 6 days after flowering (DAF), with concentrations progressively increasing until seed maturity [4]. The maximum accumulation per individual seed occurs around 25 DAF, coinciding with the peak expression of key biosynthetic genes including pinoresinol-lariciresinol reductase and UGT74S1 [4] [7].

Environmental factors significantly influence both the timing and magnitude of secoisolariciresinol diglucoside accumulation. Low temperature conditions (16°C) combined with abundant water availability result in delayed peak expression of biosynthetic genes, shifting maximum accumulation to 14 days after flowering compared to optimal conditions where peak expression occurs at 7 days after flowering [7].

Presence in Other Seed Types

Sunflower Seeds

Sunflower seeds (Helianthus annuus) contain minimal concentrations of secoisolariciresinol diglucoside relative to other lignan compounds [1] [22] [23]. Analytical studies employing high-performance liquid chromatography and mass spectrometry techniques have quantified secoisolariciresinol content at approximately 0.18 mg/100g fresh weight in sunflower seeds [24]. This represents less than 0.1% of the concentrations typically found in flaxseed.

The total lignan content in sunflower seeds reaches 1.52 mg/100g, with secoisolariciresinol comprising only a minor fraction [24]. The predominant lignans in sunflower seeds include lariciresinol (0.67 mg/100g) and matairesinol (0.67 mg/100g) [24]. Research examining the lignan profile of sunflower seeds identified secoisolariciresinol diglucoside at 6.1 μg/g in some analytical studies, though this appears to represent trace-level detection rather than meaningful dietary contribution [23].

The low secoisolariciresinol diglucoside content in sunflower seeds reflects the species' limited capacity for this specific biosynthetic pathway. Unlike flaxseed, which possesses highly active UGT74S1 enzyme systems specialized for secoisolariciresinol glucosylation, sunflower seeds demonstrate minimal expression of comparable enzymatic machinery.

Sesame Seeds

Sesame seeds (Sesamum indicum) represent a lignan-rich seed type with distinct compositional characteristics compared to flaxseed [14] [25] [10] [26]. While sesame seeds contain exceptional total lignan concentrations reaching 834.57 mg/100g, secoisolariciresinol diglucoside comprises only a minor component of this lignan profile [14] [10].

Analytical quantification reveals secoisolariciresinol content in sesame seeds at approximately 0.10 mg/100g fresh weight [10]. This low concentration contrasts dramatically with the abundant presence of characteristic sesame lignans including sesamin (538.08 mg/100g), sesaminol (102.86 mg/100g), and sesamolin (133.94 mg/100g) [14] [10].

The lignan biosynthetic pathway in sesame seeds follows distinct enzymatic routes compared to flaxseed. Sesame lignans derive from different precursor molecules and utilize specialized biosynthetic machinery optimized for furofuran lignan structures rather than dibenzylbutane compounds like secoisolariciresinol diglucoside [25] [26]. This fundamental difference in metabolic architecture explains the minimal secoisolariciresinol diglucoside accumulation despite high overall lignan content.

Research examining sesame lignan profiles across different varieties and geographical origins consistently demonstrates the dominance of sesamin, sesamolin, and sesaminol, with secoisolariciresinol representing less than 0.1% of total lignan content [26]. Processing conditions, including roasting and oil extraction, further reduce already minimal secoisolariciresinol diglucoside levels through thermal degradation and extraction losses.

Pumpkin Seeds

Pumpkin seeds (Cucurbita pepo) demonstrate moderate concentrations of secoisolariciresinol, though predominantly in aglycone rather than diglucoside form [12] [27] [28] [11] [13]. Research employing gas chromatography-mass spectrometry has identified secoisolariciresinol at concentrations of 210 μg/g in pumpkin seed samples [12]. However, the glycosylated diglucoside form appears to be present only in trace quantities.

Comprehensive lignan analysis of pumpkin seeds reveals secoisolariciresinol as a significant component alongside lariciresinol [28] [11]. Studies utilizing both acidic and alkaline hydrolysis methods for lignan extraction have confirmed the presence of secoisolariciresinol in pumpkin seeds, marking the first identification of this compound in the Cucurbitaceae family [28] [11].

The stereochemical analysis of pumpkin seed lignans indicates predominantly single enantiomer forms, similar to patterns observed in flaxseed [28]. However, the biosynthetic machinery in pumpkin seeds appears less efficient at glucosylation compared to flaxseed, resulting in accumulation of aglycone forms rather than the stable diglucoside derivatives characteristic of Linum species.

Processing effects on pumpkin seed lignans demonstrate thermal sensitivity, with secoisolariciresinol becoming undetectable after 20 minutes of heat treatment [27]. This thermal lability contrasts with the remarkable stability of secoisolariciresinol diglucoside in flaxseed, highlighting the protective role of glycosylation in lignan preservation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Cacodyl

Dates

2: Tan ZJ, Wang CY, Yang ZZ, Yi YJ, Wang HY, Zhou WL, Li FF. Ionic Liquid-Based Ultrasonic-Assisted Extraction of Secoisolariciresinol Diglucoside from Flaxseed (Linum usitatissimum L.) with Further Purification by an Aqueous Two-Phase System. Molecules. 2015 Sep 30;20(10):17929-43. doi: 10.3390/molecules201017929. PubMed PMID: 26437389.

3: Prasad K, Jadhav A. Prevention and treatment of atherosclerosis with flaxseed-derived compound secoisolariciresinol diglucoside. Curr Pharm Des. 2016;22(2):214-20. Review. PubMed PMID: 26561066.

4: Pietrofesa RA, Velalopoulou A, Arguiri E, Menges CW, Testa JR, Hwang WT, Albelda SM, Christofidou-Solomidou M. Flaxseed lignans enriched in secoisolariciresinol diglucoside prevent acute asbestos-induced peritoneal inflammation in mice. Carcinogenesis. 2016 Feb;37(2):177-87. doi: 10.1093/carcin/bgv174. PubMed PMID: 26678224; PubMed Central PMCID: PMC4745643.

5: Velalopoulou A, Tyagi S, Pietrofesa RA, Arguiri E, Christofidou-Solomidou M. The Flaxseed-Derived Lignan Phenolic Secoisolariciresinol Diglucoside (SDG) Protects Non-Malignant Lung Cells from Radiation Damage. Int J Mol Sci. 2015 Dec 22;17(1). pii: E7. doi: 10.3390/ijms17010007. PubMed PMID: 26703588; PubMed Central PMCID: PMC4730254.

6: Imran M, Ahmad N, Anjum FM, Khan MK, Mushtaq Z, Nadeem M, Hussain S. Potential protective properties of flax lignan secoisolariciresinol diglucoside. Nutr J. 2015 Jul 28;14:71. doi: 10.1186/s12937-015-0059-3. Review. PubMed PMID: 26215288; PubMed Central PMCID: PMC4517353.

7: Fang J, Ramsay A, Renouard S, Hano C, Lamblin F, Chabbert B, Mesnard F, Schneider B. Laser Microdissection and Spatiotemporal Pinoresinol-Lariciresinol Reductase Gene Expression Assign the Cell Layer-Specific Accumulation of Secoisolariciresinol Diglucoside in Flaxseed Coats. Front Plant Sci. 2016 Nov 21;7:1743. PubMed PMID: 27917190; PubMed Central PMCID: PMC5116464.

8: Shim YY, Olivia CM, Liu J, Boonen R, Shen J, Reaney MJ. Secoisolariciresinol Diglucoside and Cyanogenic Glycosides in Gluten-free Bread Fortified with Flaxseed Meal. J Agric Food Chem. 2016 Dec 21;64(50):9551-9558. doi: 10.1021/acs.jafc.6b03962. PubMed PMID: 27998066.

9: Mishra OP, Popov AV, Pietrofesa RA, Christofidou-Solomidou M. Gamma-irradiation produces active chlorine species (ACS) in physiological solutions: Secoisolariciresinol diglucoside (SDG) scavenges ACS - A novel mechanism of DNA radioprotection. Biochim Biophys Acta. 2016 Sep;1860(9):1884-97. doi: 10.1016/j.bbagen.2016.05.037. PubMed PMID: 27261092; PubMed Central PMCID: PMC5253237.

10: Shah NR, Patel BM. Secoisolariciresinol diglucoside rich extract of L. usitatissimum prevents diabetic colon cancer through inhibition of CDK4. Biomed Pharmacother. 2016 Oct;83:733-739. doi: 10.1016/j.biopha.2016.07.041. PubMed PMID: 27470575.

11: Puukila S, Bryan S, Laakso A, Abdel-Malak J, Gurney C, Agostino A, Belló-Klein A, Prasad K, Khaper N. Secoisolariciresinol diglucoside abrogates oxidative stress-induced damage in cardiac iron overload condition. PLoS One. 2015 Mar 30;10(3):e0122852. doi: 10.1371/journal.pone.0122852. PubMed PMID: 25822525; PubMed Central PMCID: PMC4379144.

12: Sherif IO. Secoisolariciresinol diglucoside in high-fat diet and streptozotocin-induced diabetic nephropathy in rats: a possible renoprotective effect. J Physiol Biochem. 2014 Dec;70(4):961-9. doi: 10.1007/s13105-014-0364-x. PubMed PMID: 25316298.

13: Zanwar AA, Hegde MV, Rojatkar SR, Sonawane KB, Rajamohanan PR, Bodhankar SL. Isolation, characterization and antihyperlipidemic activity of secoisolariciresinol diglucoside in poloxamer-407-induced experimental hyperlipidemia. Pharm Biol. 2014 Sep;52(9):1094-103. doi: 10.3109/13880209.2013.877492. PubMed PMID: 24649910.

14: Tao YL, Yang DH, Zhang YT, Zhang Y, Wang ZQ, Wang YS, Cai SQ, Liu SL. Cloning, expression, and characterization of the β-glucosidase hydrolyzing secoisolariciresinol diglucoside to secoisolariciresinol from Bacteroides uniformis ZL1. Appl Microbiol Biotechnol. 2014 Mar;98(6):2519-31. doi: 10.1007/s00253-013-5111-7. PubMed PMID: 23942877.

15: Edel AL, Patenaude AF, Richard MN, Dibrov E, Austria JA, Aukema HM, Pierce GN, Aliani M. The effect of flaxseed dose on circulating concentrations of alpha-linolenic acid and secoisolariciresinol diglucoside derived enterolignans in young, healthy adults. Eur J Nutr. 2016 Mar;55(2):651-63. doi: 10.1007/s00394-015-0885-2. PubMed PMID: 25808116.

16: Moree SS, Kavishankar GB, Rajesha J. Antidiabetic effect of secoisolariciresinol diglucoside in streptozotocin-induced diabetic rats. Phytomedicine. 2013 Feb 15;20(3-4):237-45. doi: 10.1016/j.phymed.2012.11.011. PubMed PMID: 23271000.

17: Fang J, Ramsay A, Paetz C, Tatsis EC, Renouard S, Hano C, Grand E, Fliniaux O, Roscher A, Mesnard F, Schneider B. Concentration kinetics of secoisolariciresinol diglucoside and its biosynthetic precursor coniferin in developing flaxseed. Phytochem Anal. 2013 Jan-Feb;24(1):41-6. doi: 10.1002/pca.2377. PubMed PMID: 22689568.

18: Christofidou-Solomidou M, Tyagi S, Pietrofesa R, Dukes F, Arguiri E, Turowski J, Grieshaber PA, Solomides CC, Cengel KA. Radioprotective role in lung of the flaxseed lignan complex enriched in the phenolic secoisolariciresinol diglucoside (SDG). Radiat Res. 2012 Dec;178(6):568-80. doi: 10.1667/RR2980.1. PubMed PMID: 23106213; PubMed Central PMCID: PMC3534769.

19: Moree SS, Rajesha J. Investigation of in vitro and in vivo antioxidant potential of secoisolariciresinol diglucoside. Mol Cell Biochem. 2013 Jan;373(1-2):179-87. doi: 10.1007/s11010-012-1487-4. PubMed PMID: 23108790.

20: Li XW, Yang JR. [Effects of secoisolariciresinol diglucoside combined with bortezomib on induction of apoptosis in lung cancer cell line A549]. Zhong Yao Cai. 2012 Feb;35(2):248-53. Chinese. PubMed PMID: 22822672.